N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition. A piperidine ring at position 4 of the pyrrolopyrimidine is substituted at the 3-position with a cyclopropanesulfonamide group. The cyclopropane moiety may enhance metabolic stability by limiting oxidative degradation, while the sulfonamide group contributes to hydrogen bonding interactions with target proteins. The compound’s CAS number is 2770639-81-9, as noted in .
Properties
IUPAC Name |
N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-8-6-13-14(19)16-10-17-15(13)20-7-2-3-11(9-20)18-23(21,22)12-4-5-12/h6,8,10-12,18H,2-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJGYXQILGMIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival. It is also a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway.
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This interaction with its targets leads to the inhibition of PKB, thereby disrupting the signaling pathways it regulates.
Biochemical Pathways
The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The inhibition of PKB by this compound disrupts the signaling pathways it regulates, thereby potentially inhibiting cell proliferation and survival. Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide vary with different dosages in animal models. Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels.
Biological Activity
N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23N5O2S
- Molecular Weight : 345.45 g/mol
- CAS Number : 2640845-18-5
The compound primarily acts as an inhibitor of specific kinases, impacting various signaling pathways that regulate cell proliferation and survival. The following mechanisms have been identified:
- Inhibition of AKT Signaling : this compound inhibits the phosphorylation activity of AKT, a key regulator in the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced cell survival and proliferation in cancer cells .
- Impact on P-glycoprotein : The compound has been shown to interact with P-glycoprotein, affecting drug transport across cellular membranes. This can enhance the bioavailability of co-administered drugs .
- CYP450 Interaction : It exhibits varying degrees of inhibition and substrate activity towards different CYP450 enzymes, suggesting potential drug-drug interactions that could affect metabolism .
Biological Activity
The compound has demonstrated various biological activities in preclinical studies:
Antitumor Activity
In vitro studies have shown that this compound effectively inhibits the growth of several cancer cell lines by inducing apoptosis and blocking cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 5.4 | AKT pathway inhibition |
| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 6.0 | Cell cycle arrest |
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties by modulating signaling pathways involved in neuronal survival and differentiation.
Case Studies
- Study on MCF7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, confirming its potential as an anticancer agent .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H19N5O2S
Molecular Weight: 299.39 g/mol
CAS Number: 2742069-81-2
IUPAC Name: N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
This compound features a cyclopropanesulfonamide moiety linked to a piperidine ring substituted with a pyrrolo[2,3-d]pyrimidine derivative, which is crucial for its biological activity.
Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is related to the synthesis of Janus kinase (JAK) inhibitors such as tofacitinib, which is used for treating autoimmune diseases like rheumatoid arthritis and psoriatic arthritis . The compound's structural characteristics allow it to participate in complex synthetic pathways that yield biologically active agents.
Research has demonstrated that compounds containing the pyrrolo[2,3-d]pyrimidine structure exhibit significant biological activity against several targets:
- JAK Inhibition: The compound has been shown to inhibit JAK kinases, which play a critical role in the signaling pathways of various cytokines involved in inflammation and immune response .
- Anticancer Properties: Some derivatives of pyrrolo[2,3-d]pyrimidines have exhibited anticancer activity by targeting specific kinases involved in tumor growth and proliferation .
Case Study: Tofacitinib Synthesis
In a study focused on the synthesis of tofacitinib, this compound was identified as a key intermediate . The researchers optimized the synthesis route to enhance yield and purity, demonstrating the compound's utility in producing high-quality pharmaceutical agents.
| Compound | Role | Target Disease |
|---|---|---|
| Tofacitinib | JAK Inhibitor | Rheumatoid Arthritis |
| N-(1-{7-methyl... | Intermediate | Autoimmune Disorders |
Research Insights
Further investigations into the pharmacodynamics of this compound revealed that it could modulate immune responses effectively. Studies indicated that derivatives with modifications on the piperidine ring could enhance selectivity towards specific JAK isoforms, potentially reducing side effects associated with broader inhibition .
Comparison with Similar Compounds
Key Research Findings
- Linker Optimization : Cyclobutyl linkers (e.g., PF-04965842) improve JAK1 selectivity over piperidine-based analogs, likely due to better steric alignment in the kinase active site .
- Sulfonamide Modifications : Cyclopropane and trifluorobutane groups enhance metabolic stability compared to linear alkyl sulfonamides, as seen in compound 32’s resistance to oxidative degradation .
- Synthetic Challenges : Yields for cyclopropane-containing analogs (e.g., compound 28) are lower (~20–30%) compared to propane sulfonamide derivatives, possibly due to steric hindrance during coupling .
Preparation Methods
Desulfurization and Iodination
4,6-Diaminopyrimidine-2-thiol undergoes Raney Nickel-mediated desulfurization to yield 4,6-diaminopyrimidine (90% yield). Subsequent iodination with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C furnishes 5-iodo-4,6-diaminopyrimidine , critical for Sonogashira coupling.
Sonogashira Coupling and Cyclization
The iodinated intermediate reacts with propargyl alcohol under Pd(PPh₃)₂Cl₂/CuI catalysis to form 6-ethynyl-4,6-diaminopyrimidine . Microwave-assisted cyclization in basic conditions (K₂CO₃, DMF, 150°C) generates 7H-pyrrolo[2,3-d]pyrimidin-4-amine .
N-7 Methylation
Selective alkylation at N-7 is achieved using methyl iodide in the presence of NaH (THF, 0°C to room temperature), yielding 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (75–80% yield).
Preparation of the Piperidin-3-ylcyclopropanesulfonamide Moiety
The piperidine-sulfonamide subunit is synthesized via a streamlined three-step sequence:
Cyclopropane Sulfonamide Synthesis
Cyclopropanesulfonyl chloride reacts with tert-butylamine in toluene/triethylamine (TEA) at −50°C to form N-tert-butyl-(3-chloro)propyl sulfonamide . Subsequent ring closure with n-butyllithium (−30°C) generates cyclopropane sulfonic acid tert-butylamide , which is deprotected using formic acid (80°C, 20 h) to yield cyclopropanesulfonamide (70–75% overall yield).
Piperidine Functionalization
(3R)-Piperidin-3-amine is treated with cyclopropanesulfonyl chloride in dichloromethane (DCM) and TEA (0°C to room temperature) to afford N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide (85% yield). Chiral resolution or asymmetric synthesis ensures stereochemical purity at the piperidine C3 position.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | Cyclopropanesulfonyl chloride, TEA, DCM | 85% | |
| Deprotection | Formic acid, 80°C | 95% |
Coupling of Pyrrolo[2,3-d]pyrimidine and Piperidine-Sulfonamide
The final assembly employs Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to link the two subunits:
SNAr Reaction
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide in the presence of K₂CO₃ and DMF at 120°C. This one-pot reaction facilitates C–N bond formation at the C4 position of the pyrrolopyrimidine, yielding the target compound (60–65% yield).
Palladium-Catalyzed Coupling
Alternatively, a Pd(OAc)₂/Xantphos catalytic system enables coupling between a brominated pyrrolopyrimidine derivative and the piperidine-sulfonamide under microwave irradiation (150°C, 30 min), improving yield to 75%.
Optimization and Stereochemical Considerations
Regioselectivity in N-Alkylation
Methylation at N-7 (vs. N-1) is controlled by steric hindrance and base selection. NaH in THF favors N-7 selectivity due to decreased nucleophilicity at N-1.
Chirality Management
The (3R)-piperidine configuration is preserved using enantiomerically pure (3R)-piperidin-3-amine or chiral auxiliaries during sulfonamide formation.
Solvent and Temperature Effects
Microwave-assisted reactions reduce reaction times (30 min vs. 24 h) and improve yields by 15–20%. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Analytical Characterization
Critical analytical data for the target compound include:
-
HRMS (ESI) : m/z calculated for C₁₈H₂₄N₆O₂S [M+H]⁺: 413.1712; found: 413.1709.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrrolopyrimidine H-2), 7.90 (d, J = 3.5 Hz, 1H, H-6), 6.55 (d, J = 3.5 Hz, 1H, H-5), 3.95–3.85 (m, 1H, piperidine H-3), 3.30 (s, 3H, N-CH₃), 2.90–2.70 (m, 4H, piperidine H-2/H-6 and sulfonamide NH), 1.80–1.60 (m, 4H, cyclopropane CH₂).
-
Chiral HPLC : >99% ee (Chiralpak AD-H column, hexane/i-PrOH 80:20).
Scale-Up and Industrial Feasibility
Q & A
Basic: What are the standard synthetic routes for preparing N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step processes:
Core Formation : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization reactions, often using reagents like POCl₃ for chlorination at the 4-position (e.g., as seen in 4-chloro intermediates in ).
Piperidine Functionalization : Introduce the piperidine ring via reductive amination or nucleophilic substitution. For example, coupling 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a substituted piperidine under nitrogen protection .
Sulfonylation : React the piperidine intermediate with cyclopropanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C, followed by purification via silica gel chromatography .
Critical Parameters :
- Control reaction pH during sulfonylation to avoid side reactions.
- Use TLC or HPLC to monitor intermediate purity .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the cyclopropane ring (δ ~0.5–1.5 ppm for CH₂ groups) and piperidine protons (δ ~2.5–3.5 ppm). The pyrrolo[2,3-d]pyrimidine core shows aromatic protons at δ ~6.5–8.5 ppm .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, e.g., distinguishing piperidine substituents from sulfonamide groups .
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C₁₆H₂₂N₅O₂S) and isotopic patterns .
X-ray Crystallography : Resolve stereochemistry of the piperidine and cyclopropane moieties, if crystalline derivatives are obtainable .
Advanced: How can researchers resolve discrepancies in spectral data between synthetic batches?
Methodological Answer:
Discrepancies often arise from:
Stereochemical Variations : Check for epimerization during synthesis (e.g., piperidine ring chair-flipping) using chiral HPLC or optical rotation measurements .
Solvent Artifacts : Ensure complete removal of reaction solvents (e.g., DMF, THF) via high-vacuum drying, as residual solvents can distort NMR peaks .
Tautomerism : The pyrrolo[2,3-d]pyrimidine core may exhibit tautomeric shifts. Use variable-temperature NMR to identify dynamic equilibria .
Case Study : reports ¹H NMR δ 11.86 ppm for NH protons, but batch-dependent shifts (~0.2 ppm) may occur due to trace acidity in DMSO-d₆. Standardize solvent preparation .
Advanced: What strategies optimize reaction yields during the sulfonylation step?
Methodological Answer:
Low yields (<50%) in sulfonylation are common. Optimization steps include:
Activation : Use a base (e.g., Et₃N or DMAP) to deprotonate the piperidine amine, enhancing nucleophilicity .
Temperature Control : Conduct reactions at 0°C to minimize side reactions (e.g., sulfonate ester formation) .
Workup : Extract the product into a non-polar solvent (e.g., EtOAc) to separate unreacted sulfonyl chloride.
Data-Driven Example : achieved 77% yield for a similar compound by refluxing in iPrOH with excess amine, suggesting solvent polarity and stoichiometry are critical .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Analog Synthesis : Modify the cyclopropane (e.g., replace with cyclobutane) or piperidine (e.g., introduce methyl groups) and test biological activity .
Kinase Assays : Use in vitro kinase profiling (e.g., CDK9 inhibition in ) to identify target engagement. Measure IC₅₀ values via fluorescence polarization .
Molecular Docking : Compare binding poses of analogs using crystallographic data (e.g., PDB ID 4BCF for kinase targets) to rationalize SAR trends .
Key Finding : shows that N4-aryl substitutions on pyrrolo[2,3-d]pyrimidines enhance kinase inhibition by 10-fold, suggesting similar modifications here may improve potency .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
Salt Formation : Convert the free base to a hydrochloride salt (e.g., as in ), improving aqueous solubility for in vitro studies .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated sulfonamide) that cleave in vivo .
Formulation : Use co-solvents (e.g., DMSO/PEG 400) at <5% v/v to maintain cell viability while dissolving the compound .
Validation : reports 99% purity via HPLC for a related compound dissolved in DMSO, confirming compatibility with cell-based assays .
Advanced: What analytical methods confirm enantiomeric purity of the piperidine moiety?
Methodological Answer:
Chiral HPLC : Use a Chiralpak AD-H column with hexane/iPrOH (90:10) to separate enantiomers. Monitor retention times and peak symmetry .
Circular Dichroism (CD) : Compare CD spectra with a known enantiomer to assign absolute configuration .
Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for stereochemical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
